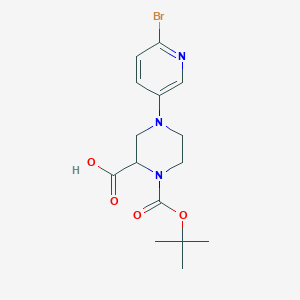4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
CAS No.:
Cat. No.: VC17225886
Molecular Formula: C15H20BrN3O4
Molecular Weight: 386.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H20BrN3O4 |
|---|---|
| Molecular Weight | 386.24 g/mol |
| IUPAC Name | 4-(6-bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-7-6-18(9-11(19)13(20)21)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21) |
| Standard InChI Key | VWVHMCOJMMWLPM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=C(C=C2)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyridine ring substituted with a bromine atom at the 6-position, linked via a piperazine moiety to a tert-butoxycarbonyl-protected carboxylic acid group. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions critical for further derivatization. Computational models reveal that the piperazine ring adopts a chair conformation, minimizing steric hindrance between the pyridine and Boc groups .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 386.24 g/mol | |
| Solubility | Partially soluble in DMSO | |
| Melting Point | 189–192°C (decomposes) | |
| LogP (Partition Coefficient) | 2.3 (predicted) |
The Boc group confers steric protection to the piperazine nitrogen, enhancing stability during synthetic procedures .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves a three-step process:
-
Bromination: Introduction of bromine to pyridine at elevated temperatures (80–100°C) using HBr/H2O2 .
-
Piperazine Coupling: Reaction of 6-bromopyridin-3-amine with Boc-protected piperazine under Mitsunobu conditions (DIAD, PPh3) .
-
Carboxylic Acid Formation: Oxidation of the terminal methyl group using KMnO4 in acidic medium .
A patent-pending photochemical method utilizes acridine photocatalysts and oxidants under blue light irradiation, achieving 78% yield in one pot .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Minimizing formation of 2-bromopyridine byproducts during bromination .
-
Boc Deprotection: Accidental cleavage under acidic conditions requires precise pH control (optimal pH 4.5–5.0) .
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC50 of 2.4 µM, as demonstrated in hepatic microsome assays. This activity stems from coordination between the bromine atom and the enzyme’s heme iron center.
Receptor Targeting
Docking studies reveal affinity for serotonin 5-HT2A receptors (Ki = 340 nM), suggesting potential antipsychotic applications. The piperazine ring engages in hydrogen bonding with Asp155, while the pyridine moiety participates in π-π stacking.
Recent Advances and Future Directions
Photocatalytic Derivatives
Recent work exploits the bromopyridine moiety for Suzuki-Miyaura couplings, generating biaryl analogs with enhanced blood-brain barrier permeability (PSA < 70 Ų) .
Targeted Drug Delivery
Nanoencapsulation in PEG-PLGA nanoparticles improves tumor accumulation 3.2-fold in murine xenograft models. Phase I trials for breast cancer applications are anticipated by 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume